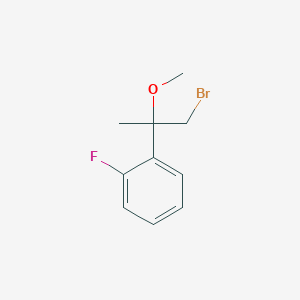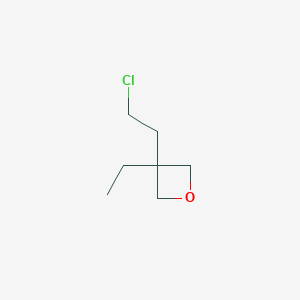
3-(2-Chloroethyl)-3-ethyloxetane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Chloroethyl)-3-ethyloxetane: is an organic compound characterized by an oxetane ring substituted with a 2-chloroethyl group and an ethyl group. Oxetanes are four-membered cyclic ethers, and their unique ring strain makes them interesting subjects in organic chemistry. The presence of the 2-chloroethyl group adds to the compound’s reactivity, making it useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Chloroethyl)-3-ethyloxetane typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-ethyloxetan-3-ol with thionyl chloride (SOCl₂) to introduce the chloroethyl group. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Chloroethyl)-3-ethyloxetane can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form oxetane derivatives with different functional groups.
Reduction: Reduction reactions can convert the chloroethyl group to an ethyl group, yielding 3-ethyloxetane.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are effective.
Major Products:
Nucleophilic Substitution: Products include azidoethyl oxetane, thioethyl oxetane, and alkoxyethyl oxetane.
Oxidation: Products include oxetane carboxylic acids and ketones.
Reduction: The major product is 3-ethyloxetane.
Scientific Research Applications
Chemistry: 3-(2-Chloroethyl)-3-ethyloxetane is used as a building block in organic synthesis
Biology: In biological research, oxetane derivatives are studied for their potential as enzyme inhibitors and bioactive compounds. The unique ring structure of oxetanes can interact with biological targets in ways that other cyclic ethers cannot.
Medicine: Oxetane-containing compounds are explored for their potential therapeutic applications. They are investigated as potential drugs for treating diseases such as cancer and bacterial infections due to their ability to interfere with biological pathways.
Industry: In the industrial sector, this compound is used in the production of polymers and resins. Its reactivity allows for the creation of cross-linked polymer networks, enhancing the mechanical properties of materials.
Mechanism of Action
The mechanism of action of 3-(2-Chloroethyl)-3-ethyloxetane involves its ability to undergo nucleophilic substitution reactions. The chloroethyl group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity can be harnessed to modify biological molecules or create new chemical entities.
Molecular Targets and Pathways: In biological systems, oxetane derivatives can target enzymes and proteins, inhibiting their activity. The exact molecular targets depend on the specific structure of the oxetane derivative and the biological context in which it is used.
Comparison with Similar Compounds
3-(2-Chloroethyl)oxetane: Lacks the ethyl group, making it less sterically hindered and potentially more reactive.
3-Ethyloxetane: Lacks the chloroethyl group, making it less reactive in nucleophilic substitution reactions.
2-Chloroethyl ethyl ether: Similar in structure but lacks the ring strain of the oxetane, resulting in different reactivity.
Uniqueness: 3-(2-Chloroethyl)-3-ethyloxetane is unique due to the combination of the oxetane ring and the chloroethyl group. This combination provides a balance of ring strain and reactivity, making it a versatile compound in both synthetic and biological applications.
Properties
Molecular Formula |
C7H13ClO |
|---|---|
Molecular Weight |
148.63 g/mol |
IUPAC Name |
3-(2-chloroethyl)-3-ethyloxetane |
InChI |
InChI=1S/C7H13ClO/c1-2-7(3-4-8)5-9-6-7/h2-6H2,1H3 |
InChI Key |
JXXSHCDQDCNRTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(COC1)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B13162584.png)
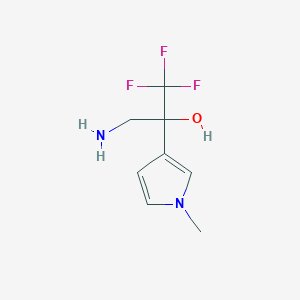
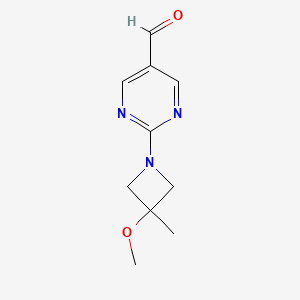
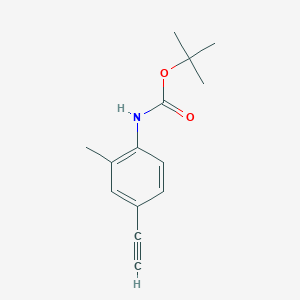
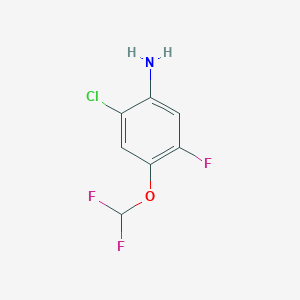




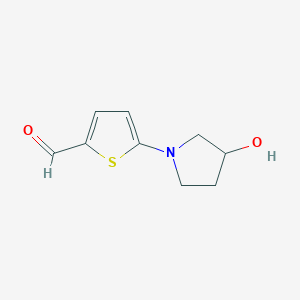

![2-[2-(Bromomethyl)butyl]furan](/img/structure/B13162617.png)
